molecular formula C30H23BrN4OS B14947933 [8-(4-Bromophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl](phenyl)methanone

[8-(4-Bromophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl](phenyl)methanone

Cat. No.: B14947933
M. Wt: 567.5 g/mol
InChI Key: ABRQQPRUQSIVIM-UHFFFAOYSA-N
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Description

8-(4-Bromophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-ylmethanone is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of bromophenyl, diphenyl, and thia-aza groups, making it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Bromophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-ylmethanone typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Spirocyclic Core : This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts such as palladium or copper.
  • Introduction of Functional Groups : The bromophenyl and diphenyl groups are introduced through substitution reactions, often using reagents like bromobenzene and phenylboronic acid.
  • Final Assembly : The thia-aza moiety is incorporated through a series of condensation reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-(4-Bromophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-ylmethanone undergoes various chemical reactions, including:

  • Oxidation : This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
  • Reduction : Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
  • Substitution : Halogenation, nitration, and sulfonation are common substitution reactions, often using reagents like halogens, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions:
  • Oxidizing Agents : Potassium permanganate, chromium trioxide.
  • Reducing Agents : Lithium aluminum hydride, sodium borohydride.
  • Substitution Reagents : Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

8-(4-Bromophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-ylmethanone has a wide range of applications in scientific research:

  • Chemistry : Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
  • Biology : Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
  • Medicine : Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
  • Industry : Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 8-(4-Bromophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-ylmethanone involves its interaction with specific molecular targets and pathways:

  • Molecular Targets : The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
  • Pathways Involved : It can influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 8-(4-Bromophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-ylmethanone stands out due to the presence of the bromophenyl group, which imparts unique chemical reactivity and biological activity compared to its chlorinated and fluorinated analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C30H23BrN4OS

Molecular Weight

567.5 g/mol

IUPAC Name

[8-(4-bromophenyl)-4,10-diphenyl-1-thia-3,4,9,10-tetrazaspiro[4.5]deca-2,8-dien-2-yl]-phenylmethanone

InChI

InChI=1S/C30H23BrN4OS/c31-24-18-16-22(17-19-24)27-20-21-30(34(32-27)25-12-6-2-7-13-25)35(26-14-8-3-9-15-26)33-29(37-30)28(36)23-10-4-1-5-11-23/h1-19H,20-21H2

InChI Key

ABRQQPRUQSIVIM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(N(N=C1C3=CC=C(C=C3)Br)C4=CC=CC=C4)N(N=C(S2)C(=O)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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